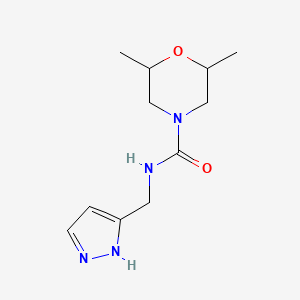
3-(6-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as MI-2, and it belongs to the class of small molecules that target the MDM2-p53 interaction. The MDM2-p53 interaction plays a crucial role in regulating the activity of the tumor suppressor protein p53, which is known to be mutated in various types of cancer. The inhibition of the MDM2-p53 interaction by MI-2 has shown promising results in preclinical studies, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of MI-2 involves the disruption of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. The binding of MDM2 to p53 also inhibits its transcriptional activity. MI-2 binds to the hydrophobic pocket of MDM2, which is responsible for its interaction with p53. This binding prevents the interaction of MDM2 with p53, leading to the stabilization and activation of p53.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MI-2 have been studied in various preclinical models. MI-2 has been shown to induce cell cycle arrest and apoptosis in cancer cells. The activation of p53 by MI-2 also leads to the upregulation of various genes involved in DNA repair and apoptosis. MI-2 has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.
实验室实验的优点和局限性
The advantages of using MI-2 in lab experiments include its high specificity for the MDM2-p53 interaction, which reduces the off-target effects. MI-2 has also shown promising results in preclinical models, making it a potential candidate for cancer therapy. The limitations of using MI-2 in lab experiments include its low solubility in water, which can affect its bioavailability. The synthesis of MI-2 also involves several steps, which can affect its yield and purity.
未来方向
There are several future directions for the research on MI-2. One possible direction is to optimize the synthesis method of MI-2 to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of MI-2 in preclinical models to determine its optimal dosage and administration route. The combination of MI-2 with other anticancer agents is also a possible direction for future research. The development of MI-2 analogs with improved properties is also a potential direction for future research. Overall, the research on MI-2 has shown promising results, making it a potential candidate for cancer therapy.
合成方法
The synthesis of 3-(6-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one involves several steps. The first step involves the preparation of 6-methyl-2,3-dihydroindole-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-pyridine in the presence of a base to obtain the final product, MI-2. The overall yield of this synthesis method is around 15%, and the purity of the final product can be improved by using column chromatography.
科学研究应用
The potential applications of MI-2 in cancer therapy have been extensively studied in preclinical models. MI-2 has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. The mechanism of action of MI-2 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of p53. The activation of p53 induces cell cycle arrest and apoptosis, which ultimately leads to the death of cancer cells.
属性
IUPAC Name |
3-(6-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-4-5-11-6-8-17(13(11)9-10)15(19)12-3-2-7-16-14(12)18/h2-5,7,9H,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOKICKAXJULDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2C(=O)C3=CC=CNC3=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
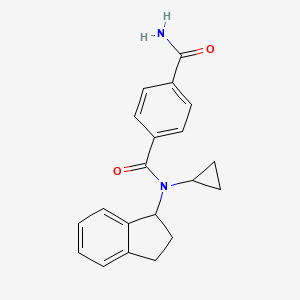
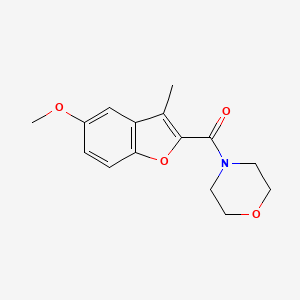
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)

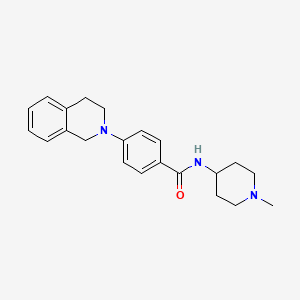
![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
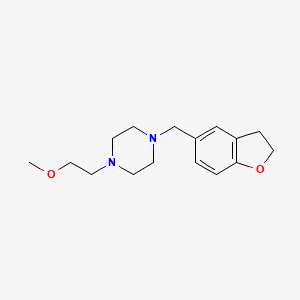
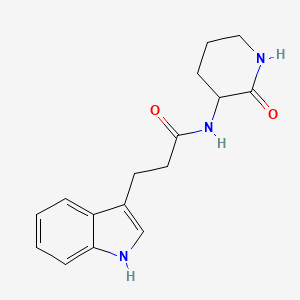
![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)

![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)
